dimethyltin(2+) dichloride

描述

属性

IUPAC Name |

dimethyltin(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn+2]C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753-73-1 | |

| Record name | Dimethyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyltin Dichloride

Introduction

Dimethyltin dichloride (DMTC), an organotin compound with the chemical formula (CH₃)₂SnCl₂, is a versatile and reactive intermediate with significant industrial applications.[1] Identified by its CAS Number 753-73-1, this compound serves as a crucial precursor in the synthesis of other organotin compounds, particularly methyltin heat stabilizers for polyvinyl chloride (PVC).[2][3] Its utility also extends to catalysis in esterification reactions and as a coating agent for glass, such as in the production of LOW-E glass.[2][3] Given its reactivity and toxicological profile, a thorough understanding of its physicochemical properties is paramount for professionals in research, drug development, and chemical manufacturing to ensure safe handling and effective application.

Core Physicochemical Properties

DMTC is a white crystalline solid under standard conditions.[4][5] It is characterized by a high degree of reactivity, particularly with moisture. A summary of its key physical and chemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | dichloro(dimethyl)stannane | [6] |

| CAS Number | 753-73-1 | |

| Molecular Formula | C₂H₆Cl₂Sn | |

| Molecular Weight | 219.68 g/mol | [2] |

| Appearance | White crystalline powder/solid | [4][5] |

| Melting Point | 101-106 °C | [4] |

| Boiling Point | 188-190 °C | [4] |

| Density | 1.397 g/cm³ | [4] |

| Vapor Pressure | 4 Pa (at 20 °C) | [4][7] |

| Water Solubility | Approx. 20 g/L (at 20 °C) | [2][4][8] |

| Solubility (Methanol) | 0.1 g/mL | [2][4][8] |

| LogP (n-octanol/water) | -2.18 (at 22 °C) | [2] |

Chemical Structure and Spectroscopic Profile

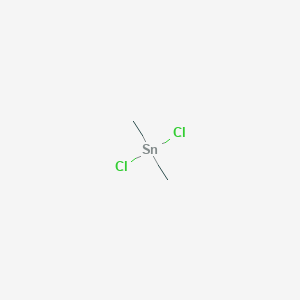

The molecular structure of dimethyltin dichloride consists of a central tin (Sn) atom covalently bonded to two methyl groups and two chlorine atoms. In the solid state, the crystal structure reveals that the environment around the tin atom is distorted from a simple tetrahedral coordination due to intermolecular associations, trending towards an octahedral geometry.[9]

Spectroscopic data for DMTC is well-documented, providing essential information for its identification and quantification. Mass spectrometry data is available through the National Institute of Standards and Technology (NIST).[6] Furthermore, nuclear magnetic resonance (NMR) spectra, including ¹H NMR and ¹³C NMR, are available in various databases, which are critical for structural elucidation and purity assessment.[6]

Stability and Reactivity

Chemical Stability: Under anhydrous and standard ambient conditions, dimethyltin dichloride is chemically stable.[10] However, it is sensitive to moisture and hygroscopic.[2][4] Proper storage requires a dry, inert atmosphere, and containers should be kept tightly closed in a cool, well-ventilated area.[10][11]

Reactivity and Hydrolysis: DMTC reacts with water.[6] Its dissolution in aqueous media leads to dissociation into the dimethyltin(2+) cation, (CH₃)₂Sn²⁺, and chloride ions.[12][13] The dimethyltin cation subsequently undergoes hydrolysis, a reversible process, forming various soluble intermediates such as (CH₃)₂Sn(OH)⁺ and binuclear species like ((CH₃)₂Sn(OH))₂²⁺.[13][14] The extent of hydrolysis is significant, rendering aqueous solutions acidic.[12] Unlike analogous silicon compounds, the hydrolysis of DMTC does not readily lead to the formation of large condensation polymers.[14] At a pH of approximately 5.7, dimethyltin oxide begins to precipitate.[12]

Thermal Decomposition: Studies on the pyrolysis of DMTC in an inert atmosphere indicate that thermal decomposition begins at approximately 500°C.[15][16] The decomposition is a first-order reaction with respect to the DMTC concentration and results in the formation of various hydrocarbon gases, including methane, ethane, ethene, and propane.[15][16] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and tin oxides can be released.[5][17]

Incompatible Materials: DMTC should be kept away from strong oxidizing agents and moisture.[5][10]

Experimental Methodologies

Protocol 1: Determination of Aqueous Solubility (Based on OECD Guideline 105)

Principle: The "flask method" described in OECD Guideline 105 is a robust technique for determining the water solubility of substances with solubility above 10⁻² g/L.[18][19] The principle involves agitating an excess of the solid substance in water at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Causality Behind Experimental Choices: This method is chosen for its directness and applicability to solid compounds like DMTC.[20][21] Maintaining a constant temperature (e.g., 20 °C) is critical, as solubility is temperature-dependent. The choice of agitation method ensures that equilibrium is reached efficiently. Centrifugation is a reliable way to separate the solid phase without altering the equilibrium. Due to the nature of DMTC, the analytical quantification of tin in the aqueous phase, for instance by Atomic Absorption Spectroscopy (AAS) following appropriate sample preparation, is a necessary and precise final step.

Step-by-Step Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[18]

-

Sample Preparation: Add an excess amount of dimethyltin dichloride (determined from the preliminary test) to a flask containing a known volume of deionized water.

-

Equilibration: Seal the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C).[18] Agitate the mixture using a magnetic stirrer or mechanical shaker for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature to let the undissolved solid settle. Centrifuge the sample at the same temperature to ensure complete separation of the solid phase.

-

Analysis: Carefully extract an aliquot of the clear supernatant (the saturated aqueous solution).

-

Quantification: Determine the concentration of dimethyltin dichloride in the aliquot using a validated analytical technique. This may involve dilution followed by analysis of the total tin content.

Protocol 2: Analysis of Airborne Dimethyltin Dichloride (Adapted from NIOSH Method 5526)

Principle: NIOSH Method 5526 provides a framework for monitoring methyltin chlorides in workplace air.[22][23][24] The method involves drawing a known volume of air through a solid sorbent tube to trap the analytes. The trapped compounds are then desorbed with a solvent, derivatized to form more volatile and stable compounds, and subsequently quantified using gas chromatography with a flame photometric detector (GC-FPD).[23][25]

Causality Behind Experimental Choices: This method is tailored for trace-level analysis in complex matrices like air.[25] The use of a sorbent tube allows for efficient pre-concentration from a large volume of air. Derivatization (e.g., ethylation with sodium tetraethylborate) is a critical step because methyltin chlorides are not sufficiently volatile for direct GC analysis.[23] The Flame Photometric Detector (FPD), when equipped with a tin-specific filter (approx. 610 nm), provides high selectivity and sensitivity for organotin compounds, minimizing interferences from other substances.[23]

Step-by-Step Methodology:

-

Sampling: Calibrate a personal sampling pump to a known flow rate (e.g., 0.25 L/min for TWA sampling).[23][24] Draw a known volume of air through an OSHA Versatile Sampler (OVS) tube.[23]

-

Sample Storage: After sampling, cap the tubes and store them at 4°C. Samples should be analyzed within 14 days.[23]

-

Desorption: Transfer the filter and sorbent sections of the tube to a vial. Add a desorption solvent (e.g., 1% acetic acid in acetonitrile) and agitate.[23]

-

Derivatization: Add a buffer solution followed by a derivatizing agent (e.g., 1% sodium tetraethylborate in diethyl ether) to convert the methyltin chlorides into their more volatile ethylated analogues.[23]

-

Extraction: Extract the derivatized analytes into an organic solvent like hexane.

-

GC-FPD Analysis: Inject an aliquot of the hexane extract into a GC equipped with an FPD (tin-specific filter).

-

Quantification: Prepare a calibration curve using standards that have undergone the same desorption, derivatization, and extraction procedure. Calculate the airborne concentration based on the mass of analyte found and the volume of air sampled.[24]

Safety and Toxicological Summary

Dimethyltin dichloride is a highly hazardous substance that requires stringent safety protocols.[10]

-

Acute Toxicity: It is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[10][17][26]

-

Corrosivity: The compound causes severe skin burns and eye damage and is corrosive to the respiratory tract.[5][10][17]

-

Systemic and Long-term Effects: It is suspected of damaging the unborn child.[10][26] Prolonged or repeated exposure causes damage to organs, specifically targeting the nervous and immune systems.[10][17][26]

-

Exposure Limits: The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 0.1 mg/m³ and a Short-Term Exposure Limit (STEL) of 0.2 mg/m³ (as Sn), with a skin notation indicating the potential for significant contribution to the overall exposure by the cutaneous route.[2][4]

Due to these hazards, handling should only occur in well-ventilated areas or closed systems, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection.[10][11]

References

- Material Safety Data Sheet - Dimethyltin dichloride. Cole-Parmer. [Link]

- Test No.

- NIOSH Method 5526 - Methyltin chlorides.

- Test No.

- DIMETHYLTIN DICHLORIDE 753-73-1 wiki. LookChem. [Link]

- METHYLTIN CHLORIDES 5526. (2003). CDC. [Link]

- NMAM 5526: Methyltin Chlorides. (2016). CDC. [Link]

- Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [Link]

- OECD 105 - Water Solubility. Situ Biosciences. [Link]

- OECD 105 - Water Solubility Test

- Safety data sheet - Dimethyltin-dichloride. (2023-03-24). CPAChem. [Link]

- New Substances Notification. (2007). www.

- Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

- Dimethyltin dichloride | C2H6Cl2Sn | CID 12955. PubChem. [Link]

- ENV/JM/MONO(2016)44 - GHS. (2016-11-15). OECD. [Link]

- NMAM 5th Edition - Methods by Chemical Name | NIOSH. CDC. [Link]

- Dimethyltin dichloride. (2024-04-10). ChemBK. [Link]

- Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV. [Link]

- Page:NIOSH Manual of Analytical Methods - 5526.pdf/4. (2018-08-29). Wikisource. [Link]

- Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV. [Link]

- Synthesis process of dimethyl tin dichloride. (2012-06-27).

- The Electrolytic Dissociation of Dimethyltin Dichloride. ElectronicsAndBooks. [Link]

- Sampling Guide. SKC Ltd. [Link]

- US4052426A - Process for the manufacture of dimethyl-tin dichloride.

- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED. NASA Technical Reports Server. [Link]

- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. (2025-08-06).

- CN102516288A - Synthesis process of dimethyl tin dichloride.

- US3857868A - Preparation of dimethyltin dichloride.

- NIOSH Manual of Analytical Methods (2003-154) - Alpha List D. (2016-07-25). CDC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]

- 3. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [amp.chemicalbook.com]

- 8. Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. Crystal structure and Mössbauer spectrum of dimethyltin dichloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. jp4.journaldephysique.org [jp4.journaldephysique.org]

- 16. jp4.journaldephysique.org [jp4.journaldephysique.org]

- 17. fishersci.com [fishersci.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 21. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 22. NIOSH Method 5526 - Methyltin chlorides | EVISA's Links Database [speciation.net]

- 23. cdc.gov [cdc.gov]

- 24. cdc.gov [cdc.gov]

- 25. Page:NIOSH Manual of Analytical Methods - 5526.pdf/4 - Wikisource, the free online library [en.wikisource.org]

- 26. cpachem.com [cpachem.com]

dimethyltin(2+) dichloride CAS number 753-73-1

An In-Depth Technical Guide to Dimethyltin(2+) Dichloride (CAS 753-73-1): Properties, Synthesis, and Applications for the Research Professional

Abstract

This compound (DMDC), CAS Number 753-73-1, is a versatile organotin compound with significant utility across a spectrum of industrial and research applications. As a crystalline solid, it serves as a critical intermediate in the synthesis of methyltin heat stabilizers for polyvinyl chloride (PVC), a catalyst in esterification and polymerization reactions, and a precursor for advanced glass coatings.[1][2] In the research domain, its role as a foundational building block for creating novel organometallic complexes has garnered interest, particularly in the exploration of organotin compounds for medicinal chemistry.[3][4] However, its utility is counterbalanced by a significant toxicological profile, exhibiting neurotoxic and immunotoxic effects that necessitate stringent handling protocols.[5][6] This guide provides an in-depth analysis of DMDC, covering its physicochemical properties, synthesis methodologies, mechanisms of action in key applications, and comprehensive protocols for safe handling and analytical quantification, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

Dimethyltin dichloride, also known as dichlorodimethylstannane, is an organometallic compound where a central tin (Sn) atom is covalently bonded to two methyl groups and two chlorine atoms.[5] This structure imparts a unique combination of reactivity and stability that is central to its applications. The compound is a white crystalline powder that is sensitive to moisture, decomposing in water to form dimethyltin hydroxide.[1][7]

Table 1: Key Physicochemical Properties of Dimethyltin Dichloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 753-73-1 | [8] |

| Molecular Formula | C₂H₆Cl₂Sn | [5] |

| Molecular Weight | 219.69 g/mol | [8] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 101-106 °C | [8] |

| Boiling Point | 188-190 °C | [8] |

| Solubility | Soluble in methanol (0.1 g/mL); Decomposes in water | [1][8] |

| Density | 1.397 g/cm³ | [8] |

| EINECS Number | 212-039-2 |[8] |

Caption: Workflow for the direct synthesis of DMDC.

Key Applications in Industry and Research

DMDC's utility stems from its role as a versatile chemical intermediate. [1]

-

PVC Heat Stabilization: Organotin stabilizers derived from DMDC are crucial for preventing the thermal degradation of PVC. [9]During processing, PVC can release hydrochloric acid (HCl), leading to discoloration and loss of mechanical properties. [9]DMDC-derived stabilizers act by scavenging this HCl, thereby preserving the integrity of the polymer. [9]* Catalysis: DMDC and its derivatives are effective Lewis acid catalysts in various organic reactions. They are used to enhance the curing process in the production of polyurethanes and silicone sealants. [3][10]It also serves as a catalyst for esterification reactions. [2]* Glass Coatings: It is used as a coating material for glass, where it can be converted to a thin, transparent, and conductive layer of tin oxide, providing surface protection and strength. [1][11]* Research and Pharmaceutical Development: In a laboratory setting, DMDC is a key starting material for synthesizing a wide array of other organotin compounds. [3]While organotin compounds have shown potential as anti-cancer agents, it is important to note that DMDC itself is not a therapeutic but a precursor for more complex derivatives that are investigated for such properties. [3][4][12]The high toxicity of simpler organotins is a significant barrier that researchers aim to overcome by designing more complex and targeted molecules. [4]

Caption: Major applications of Dimethyltin Dichloride.

Biological Activity and Toxicological Profile

The biological activity of dimethyltin dichloride is predominantly characterized by its toxicity. Organotin compounds are known to produce neurotoxic and immunotoxic effects. [5] Mechanism of Toxicity: Exposure to DMDC can interfere with brain and nervous system function. [5]The primary targets for repeated exposure are the nervous system and the immune system. [6][13]While the specific mechanism for DMDC is not as extensively detailed as for other organotins, related compounds like dibutyltin dichloride have been shown to inhibit the ATP synthase complex, disrupting cellular energy production. [14]It is plausible that DMDC interferes with fundamental cellular processes in a similar manner. Studies in rats have shown that DMDC is absorbed through the gastrointestinal tract and can cross the placenta, leading to the presence of tin in fetal blood and brain tissue, highlighting its potential for developmental toxicity. [15][16]

Table 2: Summary of Toxicological Data for Dimethyltin Dichloride

| Parameter | Value | Source(s) |

|---|---|---|

| GHS Hazard Statements | H301, H311, H330, H314, H361d, H372 | [5][6] |

| (Toxic if swallowed, Toxic in contact with skin, Fatal if inhaled, Causes severe skin burns and eye damage, Suspected of damaging the unborn child, Causes damage to organs through prolonged or repeated exposure) | ||

| Primary Target Organs | Nervous System, Immune System, Skin, Eyes, Respiratory System | [6][7][17] |

| Oral LD50 (Rat) | 73.9 mg/kg (73900 µg/kg) | [6][7] |

| Carcinogenicity | Not listed by IARC, NTP, or ACGIH | [5][7]|

Caption: Primary organ systems affected by DMDC toxicity.

Handling, Safety, and Analytical Procedures

Given its high toxicity and corrosive nature, the handling of dimethyltin dichloride requires strict adherence to safety protocols. [6][7]

Laboratory Safe Handling Protocol

Rationale: This protocol is designed to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—by using engineering controls, appropriate personal protective equipment, and specific handling techniques.

-

Engineering Controls: All manipulations of solid DMDC or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]The work area should be equipped with an eyewash station and a safety shower. [7]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield. [7] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). [7] * Body Protection: Wear a lab coat and ensure skin is not exposed. [7] * Respiratory Protection: For situations where dust exposure may exceed limits, a NIOSH-approved respirator is required. [7]3. Handling:

-

Handle as a moisture-sensitive compound; store under an inert atmosphere (e.g., nitrogen) in a tightly sealed container. [7][18] * Avoid generating dust. [7]Use techniques like carefully scooping instead of pouring the powder.

-

Wash hands thoroughly after handling, even if gloves were worn. [13]4. Spill & Waste Management:

-

In case of a spill, evacuate the area. [18]Collect the spilled material without creating dust and place it in a sealed container for hazardous waste disposal. [18] * DMDC is a severe marine pollutant; do not allow it to enter drains or the environment. [7][18]Dispose of all waste as hazardous chemical waste according to local, state, and federal regulations. [7]

-

Analytical Quantification Protocol (Based on NIOSH 5526)

Rationale: The quantification of methyltin chlorides in air samples requires a multi-step process involving sample collection, extraction, chemical derivatization, and gas chromatography. Derivatization is a critical step because it converts the non-volatile methyltin chlorides into volatile ethylated derivatives, which are amenable to analysis by GC. [19][20]

-

Sample Collection: Draw a known volume of air through a sorbent tube containing a glass fiber filter and XAD-2 resin using a calibrated personal sampling pump. [20]2. Sample Preparation (Desorption):

-

Transfer the filter and the main resin bed to a sample vial. [20] * Add 2 mL of 1% acetic acid in acetonitrile to the vial to desorb the methyltin chlorides. [20] * Agitate the vial on a mechanical shaker for 30 minutes. [21]3. Derivatization:

-

To the vial, add 2 mL of a pH 4 sodium acetate-acetic acid buffer. [21] * Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in diethyl ether. This reagent replaces the chloride ions with ethyl groups. [20][21]4. Extraction:

-

Add 1 mL of hexane to the vial and shake to extract the newly formed volatile ethylated derivatives (e.g., dimethyldiethyltin). [21] * Carefully transfer the hexane layer to a clean vial for analysis.

-

-

Analysis:

Caption: Analytical workflow for quantifying DMDC in air.

Conclusion and Future Outlook

This compound is a compound of significant industrial importance, primarily serving as a key precursor for PVC stabilizers and as a versatile catalyst. Its well-defined chemical properties and reactivity make it a valuable tool in both large-scale manufacturing and specialized research. However, its pronounced toxicity, particularly its effects on the nervous and immune systems, mandates rigorous safety and handling procedures. The future of organotin chemistry, especially in fields like drug development, will likely focus on leveraging the unique properties of the tin center while mitigating toxicity through intelligent ligand design, moving towards more complex, targeted, and safer derivatives for which DMDC will remain a fundamental starting material.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.

- Dakota Systems. (n.d.). Dimethyltin Dichloride (CAS 753-73-1): Applications in Catalysis and Polymer Stabilization.

- BuyersGuideChem. (n.d.). Dimethyltin dichloride | 753-73-1.

- Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12955, Dimethyltin dichloride.

- CPAChem. (2023). Safety data sheet - Dimethyltin-dichloride.

- Liu, J., et al. (2014). Medicinal Properties of Organotin Compounds and Their Limitations Caused by Toxicity. Mini-Reviews in Medicinal Chemistry.

- Nath, M., & Saini, P. K. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed.

- Mooney, J. R., & Radding, S. B. (1988). Implications of the toxicity of tetramethyltin, dimethyl tin dichloride, and tin tetrachloride in. American Institute of Physics.

- American Elements. (n.d.). Dimethyltin Dichloride.

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.

- Basirun, W. J., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC.

- Molt, K. R. (1974). U.S. Patent No. 3,857,868A - Preparation of dimethyltin dichloride. Google Patents.

- Wang, J. (2012). CN Patent No. 102516288A - Synthesis process of dimethyl tin dichloride. Google Patents.

- Qidong Qiangqiang Trading Co., Ltd. (2012). Synthesis process of dimethyl tin dichloride. Patsnap.

- Smith Jr., A. C., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society.

- Kumar, S., & Dhir, A. (2017). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry.

- Oloyede-Akinsulere, A. I., et al. (2016). Organotin applications and environmental toxicity. Semantic Scholar.

- Ciba-Geigy AG. (1977). U.S. Patent No. 4,052,426A - Process for the manufacture of dimethyl-tin dichloride. Google Patents.

- Centers for Disease Control and Prevention. (n.d.). METHYLTIN CHLORIDES 5526.

- SONGWON Industrial Group. (n.d.). Tin Intermediates and Catalysts.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12688, Dibutyltin dichloride.

- Vikas Ecotech Ltd. (n.d.). Dimethyl Tin Dichloride - Specialty Additives.

- Ram, R. N., et al. (2015).

- Vikas Ecotech Ltd. (2016). Material Safety Data Sheet.

- Noland, E. A., et al. (1983). Dimethyltin dichloride: Investigations into its gastrointestinal absorption and transplacental transfer. Journal of Toxicology and Environmental Health.

- Noland, E. A., et al. (1983). Dimethyltin dichloride: investigations into its gastrointestinal absorption and transplacental transfer. PubMed.

Sources

- 1. env.go.jp [env.go.jp]

- 2. vikasecotech.com [vikasecotech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Dimethyltin dichloride | 753-73-1 - BuyersGuideChem [buyersguidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. songwon.com [songwon.com]

- 12. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cpachem.com [cpachem.com]

- 14. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Dimethyltin dichloride: investigations into its gastrointestinal absorption and transplacental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cdc.gov [cdc.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of Dimethyltin(IV) Dichloride

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of dimethyltin(IV) dichloride ((CH₃)₂SnCl₂), a pivotal organotin compound with significant industrial applications. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic, spectroscopic, and computational data to build a holistic understanding of the molecule's architecture and behavior. We delve into the nuances of its solid-state geometry, detailing the intermolecular interactions that define its crystal lattice. A thorough examination of its spectroscopic signatures (NMR, Vibrational, and Mass Spectrometry) provides a fingerprint for its identification and characterization. Furthermore, a detailed, field-proven laboratory synthesis protocol is presented, grounded in the principles of organometallic chemistry. This guide is structured to provide not just data, but a causal understanding of the compound's structural properties.

Introduction and Industrial Significance

Dimethyltin dichloride, with the chemical formula (CH₃)₂SnCl₂, is an organotin compound where a central tin(IV) atom is covalently bonded to two methyl groups and two chlorine atoms.[1][2] It serves as a crucial intermediate in the synthesis of various organotin stabilizers, particularly for polyvinyl chloride (PVC), preventing thermal degradation of the polymer.[3] Its applications also extend to catalysts for esterification reactions and as precursors for transparent, conductive tin oxide coatings on glass.[2] Understanding the precise molecular structure of this compound is paramount, as its geometry, bonding, and intermolecular interactions directly influence its reactivity, stability, and utility in these applications. This guide moves beyond a simple recitation of facts to explain the causality behind its observed structural and spectroscopic properties.

Table 1: Physicochemical Properties of Dimethyltin(IV) Dichloride

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆Cl₂Sn | [1] |

| Molecular Weight | 219.68 g/mol | [1][4] |

| CAS Number | 753-73-1 | [1][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 101-106 °C | [1] |

| Boiling Point | 188-190 °C | [5] |

| Solubility | Slightly soluble in water (hydrolyzes); soluble in organic solvents | [5] |

| IUPAC Name | dichloro(dimethyl)stannane | [1][4] |

Molecular Geometry and Solid-State Structure

The intrinsic geometry of an isolated dimethyltin dichloride molecule is dictated by the principles of VSEPR theory, predicting a tetrahedral arrangement around the central tin atom. However, the true elegance and complexity of its structure are revealed in the solid state, as elucidated by X-ray crystallography.

Experimental Determination: X-ray Crystallography

The definitive crystal structure of dimethyltin dichloride was determined by A.G. Davies, H.J. Milledge, D.C. Puxley, and P.J. Smith.[5] Their seminal work revealed that the molecular environment is significantly distorted from a simple tetrahedral geometry.

In the crystal lattice, each tin atom is coordinated not only to its own two methyl and two chlorine ligands but also forms bridging interactions with chlorine atoms of neighboring molecules. This intermolecular association results in a coordination number of six for the tin atom, creating a pseudo-octahedral environment. The structure consists of infinite chains of (CH₃)₂SnCl₂ units linked by weak Sn···Cl bridges. This molecular association is a critical factor, as it explains the compound's relatively high melting point compared to non-associating analogues and influences its solid-state reactivity. The primary intramolecular bond lengths and angles, while not explicitly reproduced here, are detailed in the cited crystallographic study.[5]

Theoretical Modeling: A DFT Approach

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for corroborating experimental findings and predicting molecular properties.[6] For a molecule like dimethyltin dichloride, a typical computational approach would involve:

-

Methodology Selection: Geometry optimization and frequency calculations are often performed using a hybrid functional, such as B3LYP, which balances accuracy and computational cost.

-

Basis Set Choice: For the tin atom, a basis set that includes effective core potentials, such as LANL2DZ, is employed to account for relativistic effects of the heavy metal center. Lighter atoms (C, H, Cl) are typically described with Pople-style basis sets like 6-311G(d,p).[6]

Such calculations can accurately predict the bond lengths (Sn-C, Sn-Cl) and bond angles (C-Sn-C, Cl-Sn-Cl) of the isolated molecule, confirming the distorted tetrahedral geometry. Furthermore, DFT can be used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the accuracy of the computational model and aid in the assignment of spectral bands.

Caption: Fig. 1: Distorted tetrahedral geometry with intermolecular association.

Spectroscopic Characterization

Spectroscopy provides the essential toolkit for confirming the identity and purity of a synthesized compound. For dimethyltin dichloride, NMR, vibrational, and mass spectrometry each offer unique insights into its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is a rapid method for verifying the presence of the methyl groups attached to the tin atom.

-

¹H NMR: In a deuterated chloroform (CDCl₃) solvent, the methyl protons appear as a sharp singlet. The chemical shift is observed at approximately 1.213 ppm . A key diagnostic feature is the presence of "tin satellites"—smaller peaks flanking the main singlet—which arise from coupling between the protons and the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[5]

Table 2: ¹H NMR Data for (CH₃)₂SnCl₂ in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| -CH ₃ | 1.213 | J(¹¹⁹Sn-¹H) = 68.7 Hz, J(¹¹⁷Sn-¹H) = 65.7 Hz |

| Source: ChemicalBook[5] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint. The key vibrational modes are the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) stretches.

-

Raman Spectroscopy: This technique is particularly useful for identifying the symmetric stretching modes. For liquid-phase dimethyltin dichloride, two distinct and characteristic Raman bands are observed at 524 cm⁻¹ and 564 cm⁻¹ .[3][7] These bands are invaluable for in-line process monitoring during industrial synthesis, allowing for real-time quantitative analysis of product purity.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy complements Raman by typically being more sensitive to asymmetric stretching modes. The full assignment of both IR and Raman spectra has been performed based on single-crystal analysis.[8]

Table 3: Key Raman Vibrational Frequencies for (CH₃)₂SnCl₂ (liquid phase)

| Wavenumber (cm⁻¹) | Assignment (Tentative) | Source(s) |

| 524 | ν(Sn-C) symmetric | [3][7][9] |

| 564 | ν(Sn-C) asymmetric | [3][7][9] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. The mass spectrum of dimethyltin dichloride is complicated yet highly characteristic due to the isotopic distributions of both tin and chlorine.

-

Isotopic Pattern: Tin has ten stable isotopes, and chlorine has two (³⁵Cl and ³⁷Cl). This results in a complex cluster of peaks for the molecular ion and any tin- or chlorine-containing fragments, which serves as a definitive identifier.

-

Fragmentation Pathway: The fragmentation is predictable. The molecular ion [(CH₃)₂SnCl₂]⁺• is often observed. Common fragmentation steps involve the loss of a methyl radical (•CH₃) to form [(CH₃)SnCl₂]⁺, or the loss of a chlorine radical (•Cl) to form [(CH₃)₂SnCl]⁺. Subsequent losses can also occur.

Table 4: Major Expected Fragments in the EI Mass Spectrum of (CH₃)₂SnCl₂

| Fragment Ion Formula | Description of Loss | Expected m/z (for ¹²⁰Sn, ³⁵Cl) |

| [(CH₃)₂¹²⁰Sn³⁵Cl₂]⁺• (M⁺•) | Molecular Ion | 218 |

| [(CH₃)¹²⁰Sn³⁵Cl₂]⁺ | Loss of •CH₃ | 203 |

| [(CH₃)₂¹²⁰Sn³⁵Cl]⁺ | Loss of •Cl | 183 |

| [¹²⁰Sn³⁵Cl]⁺ | Loss of 2x •CH₃ and 1x •Cl | 155 |

| Note: m/z values are for the most abundant isotopes. The full spectrum shows a complex cluster for each fragment. | Source: NIST Chemistry WebBook[4][10][11] |

Experimental Protocol: Laboratory Synthesis

The direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride is a cornerstone of industrial organotin chemistry.[12] The following protocol outlines a representative laboratory-scale procedure.

CAUTION: Organotin compounds are highly toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Methyl chloride is a gas and should be handled with care.

Materials and Equipment

-

Metallic Tin (powder or granules)

-

Methyl Chloride (gas)

-

Catalyst (e.g., a quaternary ammonium or phosphonium salt)

-

High-pressure autoclave or reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

-

Vacuum distillation apparatus

Synthesis Workflow

Caption: Fig. 2: Workflow for the direct synthesis of Dimethyltin Dichloride.

Step-by-Step Procedure

-

Reactor Charging: In a suitable high-pressure reactor, charge metallic tin and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium chloride).

-

Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen or argon, to remove air and moisture.

-

Heating: Begin stirring and heat the reactor contents to the target reaction temperature, typically in the range of 180-210°C.

-

Reaction: Once the target temperature is reached, slowly introduce methyl chloride gas into the reactor. The pressure should be carefully monitored and maintained within the optimal range (e.g., 0.9-1.3 MPa) for the duration of the reaction. The consumption of methyl chloride indicates the reaction progress.

-

Completion and Cooldown: Continue the reaction with stirring for 2 to 4 hours, or until the uptake of methyl chloride ceases. Once complete, stop the gas flow and allow the reactor to cool to room temperature.

-

Purification: Transfer the crude reaction mixture to a distillation apparatus. Purify the dimethyltin dichloride by vacuum distillation. The product fraction is collected at approximately 188-190°C under atmospheric pressure, though vacuum will lower this temperature.

-

Characterization: The final product should be a white crystalline solid upon cooling. Confirm its identity and purity using the spectroscopic methods outlined in Section 3 (NMR, Raman) and by melting point determination.

Conclusion

The molecular structure of dimethyltin(IV) dichloride is a classic example of how intermolecular forces in the solid state can dictate a coordination environment that differs significantly from the isolated gaseous molecule. Its distorted tetrahedral geometry, which extends to a pseudo-octahedral coordination in the crystal lattice, is a direct consequence of chloride bridging between adjacent tin centers. This structural framework is corroborated by a unique set of spectroscopic signatures—including characteristic ¹H NMR tin satellites, specific Raman shifts for Sn-C vibrations, and a complex, isotope-rich mass spectrum. A firm grasp of these structural and spectroscopic details is indispensable for scientists working on the synthesis, analysis, and application of this industrially vital organometallic compound.

References

- Stangroom, J.E. (1973). Synthesis and vibrational analysis of some organotin compounds. University of Leicester. Link: https://leicester.figshare.com/articles/thesis/Synthesis_and_vibrational_analysis_of_some_organotin_compounds_/10146950/1

- Davies, A. G., Milledge, H. J., Puxley, D. C., & Smith, P. J. (1970). Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2862-2866. Link: https://pubs.rsc.org/en/content/articlelanding/1970/j1/j19700002862

- Endress+Hauser. (n.d.). Evaluating Raman spectroscopy to replace GC for quantitative analysis of methyltin chlorides. Link: https://www.endress.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12955, Dimethyltin dichloride. PubChem. Link: https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyltin-dichloride

- NIST (National Institute of Standards and Technology). (n.d.). Tin, dichlorodimethyl-. In NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C753731

- AZoM. (2020, July 9). Replacing GC for Quantitative Analysis of Methyltin Chlorides. Link: https://www.azom.com/article.aspx?ArticleID=19373

- AZoM. (2014, August 26). Evaluating Raman Spectroscopy to Replace GC for Quantitative Analysis of Methyltin Chlorides Using Kaiser Optical Systems' RamanRxn3™ Analyzer. Link: https://www.azom.com/article.aspx?ArticleID=11003

- Chemical Substances Control Law, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds). Link: https://www.env.go.jp/chemi/jissenn/2005/02-2-3-22.pdf

- NIST (National Institute of Standards and Technology). (n.d.). Mass Spectrum (electron ionization) for Tin, dichlorodimethyl-. In NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C753731&Type=Mass

- NIST (National Institute of Standards and Technology). (n.d.). Reaction thermochemistry data for Tin, dichlorodimethyl-. In NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C753731&Units=SI&Mask=4#Thermo-React

- Litz, R., et al. (1977). Process for the manufacture of dimethyl-tin dichloride. U.S. Patent 4,052,426. Link: https://patents.google.

- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum. Link: https://www.chemicalbook.com/spectrum/753-73-1_1HNMR.htm

- Almenningen, A., et al. (1982). The molecular structures of dimethyl-, diethyl-and dipropylzinc determined by gas phase electron diffraction. Journal of Molecular Structure, 96(3-4), 315-333. Link: https://www.researchgate.

- Muthu, S., et al. (2014). Study of Vibrational Spectra, Normal Coordinate Analysis and Molecular Structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine Using Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 936-946. Link: https://pubmed.ncbi.nlm.nih.gov/24287051/

Sources

- 1. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. env.go.jp [env.go.jp]

- 3. bdih-download.endress.com [bdih-download.endress.com]

- 4. Tin, dichlorodimethyl- [webbook.nist.gov]

- 5. DIMETHYLTIN DICHLORIDE(753-73-1) IR Spectrum [chemicalbook.com]

- 6. Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Item - Synthesis and vibrational analysis of some organotin compounds. - University of Leicester - Figshare [figshare.le.ac.uk]

- 9. azom.com [azom.com]

- 10. Tin, dichlorodimethyl- [webbook.nist.gov]

- 11. Tin, dichlorodimethyl- [webbook.nist.gov]

- 12. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Dimethyltin Dichloride in Organic Solvents

Abstract

Dimethyltin dichloride ((CH₃)₂SnCl₂, DMTC), a pivotal organotin compound, serves as a critical precursor and catalyst in numerous industrial and research applications, from polymer stabilization to chemical synthesis.[1] However, its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents paramount for researchers, chemists, and drug development professionals. This technical guide provides a comprehensive analysis of the physicochemical principles governing DMTC solubility, presents available quantitative and qualitative data, and outlines a robust experimental protocol for its determination. We delve into the causal mechanisms behind its solubility profile, emphasizing the interplay between solvent polarity and the compound's potent Lewis acidic character. This document is structured to serve as a practical and authoritative resource for optimizing reaction conditions, purification processes, and handling procedures involving this versatile organometallic reagent.

Physicochemical Properties of Dimethyltin Dichloride (DMTC)

A foundational understanding of DMTC's molecular structure and chemical nature is essential to comprehend its solubility characteristics.

Molecular Structure and Key Characteristics

DMTC is an organometallic compound featuring a central tin (Sn) atom covalently bonded to two methyl groups and two chlorine atoms, creating a distorted tetrahedral geometry. The significant electronegativity difference between tin and chlorine imparts a strong polar nature to the Sn-Cl bonds. Crucially, the tin atom in DMTC is electron-deficient, rendering it a potent Lewis acid . This electronic characteristic is a dominant factor in its interaction with solvent molecules and is central to its solubility behavior.

Physical Properties

The fundamental physical properties of DMTC are summarized below. It typically appears as a white crystalline solid but can also be a colorless to pale yellow liquid.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Cl₂Sn | [1][3][4] |

| Molecular Weight | 219.68 g/mol | [1][3][4] |

| Appearance | White crystalline powder or solid | [1][4] |

| Melting Point | 101-109 °C | [1][4] |

| Boiling Point | 188-190 °C | [4] |

| CAS Number | 753-73-1 | [1][2][3][4] |

Chemical Reactivity: Moisture Sensitivity

DMTC is highly sensitive to moisture.[2] It readily hydrolyzes upon contact with water to form various tin oxides or hydroxides and hydrochloric acid.[2][5] This reactivity necessitates that all handling, storage, and solubility experiments be conducted under strictly anhydrous, inert conditions (e.g., a nitrogen or argon atmosphere).

The Governing Principles of DMTC Solubility

The solubility of DMTC is not governed by a single solvent parameter but by a synergistic interplay of polarity and specific chemical interactions, primarily Lewis acid-base coordination.

The Role of Polarity

The principle of "like dissolves like" provides a baseline for predicting solubility. As a polar molecule, DMTC is expected to have limited solubility in non-polar solvents. This is empirically observed with solvents like n-hexane, where solubility is low.[2]

Lewis Acid-Base Interactions: The Dominant Factor

The most critical factor dictating DMTC's solubility in organic solvents is its Lewis acidity. The electron-deficient tin center eagerly accepts electron pairs from donor atoms (like oxygen or nitrogen) present in many organic solvents. This interaction forms a coordination complex, or adduct, which is significantly more stable in the solvent phase, thereby driving the dissolution process.[6][7]

Solvents can be categorized by their ability to act as Lewis bases:

-

Strong Coordinating Solvents: Solvents with lone pairs on oxygen or nitrogen, such as ethers (tetrahydrofuran), ketones (acetone), and alcohols (methanol, ethanol), are excellent solvents for DMTC.[2] They form stable adducts with the tin center, leading to high solubility.

-

Weakly Coordinating Solvents: Solvents like acetonitrile have a nitrogen atom but are weaker Lewis bases compared to ethers or alcohols. They still offer moderate solubility.[2]

-

Non-Coordinating Solvents: Apolar, non-coordinating solvents like alkanes (n-hexane) or weakly polar solvents without strong donor atoms (toluene, dichloromethane) exhibit much lower solvating power for DMTC.[2]

The following diagram illustrates the logical relationship between the properties of DMTC and the solvent in determining the final solubility outcome.

Caption: Factors influencing DMTC solubility.

Quantitative and Qualitative Solubility Data

The following tables synthesize available data, providing a practical reference for solvent selection.

Table of Quantitative Solubility

Quantitative data is crucial for precise experimental design. A key study by Li, et al. (2018) systematically measured the mole fraction solubility of DMTC in six organic solvents across a temperature range from 268.15 K to 313.15 K.[2] The study found that solubility increases with temperature in all tested solvents, indicating an endothermic dissolution process.[2]

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100g Solvent) | Reference(s) |

| Methanol | Alcohol | 25 | ~10 | [2][4] |

| Toluene | Aromatic Hydrocarbon | 25 | Data available in source | [2] |

| Tetrahydrofuran (THF) | Ether | 25 | Data available in source | [2] |

| Acetonitrile | Nitrile | 25 | Data available in source | [2] |

| Ethyl Acetate | Ester | 25 | Data available in source | [2] |

| Dichloromethane | Halogenated Hydrocarbon | 25 | Data available in source | [2] |

| n-Hexane | Aliphatic Hydrocarbon | 25 | Data available in source | [2] |

| Note: The exact numerical values from Li, et al. (2018) require access to the full publication. The reference indicates that solubility was measured systematically within this solvent set. |

Table of Qualitative Solubility

For rapid screening, qualitative descriptors are often sufficient.

| Solvent | Solubility Description | Rationale | Reference(s) |

| Ethanol | Soluble | Strong coordinating alcohol | [2] |

| Acetone | Soluble | Strong coordinating ketone | [2] |

| Water | Slightly Soluble, with Hydrolysis | Highly polar but causes decomposition | [5] |

Experimental Determination of DMTC Solubility

Accurate solubility measurement requires careful technique, primarily due to the compound's moisture sensitivity. The isothermal equilibrium method, a type of "static analytic method" as described in the literature, is a reliable approach.[2]

Core Challenges in Measurement

-

Hygroscopicity: DMTC readily absorbs atmospheric moisture, which leads to hydrolysis and inaccurate results. All steps must be performed under an inert atmosphere.[2]

-

Safety: DMTC is toxic and corrosive.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Recommended Workflow for Solubility Determination

The following diagram outlines the critical stages for an accurate and reproducible solubility measurement.

Caption: Experimental workflow for DMTC solubility.

Step-by-Step Protocol: Isothermal Equilibrium Method

This protocol is designed as a self-validating system to ensure data trustworthiness.

A. Materials and Reagents

-

Dimethyltin dichloride (DMTC), ≥98% purity

-

Anhydrous organic solvent of choice

-

Internal standard (for chromatographic analysis, if used)

-

Apparatus: Jacketed glass vessel, magnetic stirrer, constant temperature circulating bath, inert gas source (N₂ or Ar), Schlenk line or glovebox, gas-tight syringes with filters (0.22 µm PTFE).

B. Procedure

-

System Setup: Assemble the jacketed glass vessel under a positive pressure of inert gas. Dry all glassware in an oven at >120°C overnight and cool under an inert gas stream.

-

Solvent Addition: Add a precisely known mass or volume of the anhydrous solvent to the vessel.

-

Temperature Control: Set the circulating bath to the desired temperature and allow the solvent to thermally equilibrate for at least 30 minutes with gentle stirring.

-

DMTC Addition: Add an excess of DMTC to the solvent to create a visible slurry. The presence of undissolved solid at equilibrium is critical for ensuring the solution is saturated.

-

Equilibration: Seal the vessel and allow the mixture to stir at a constant temperature for at least 24 hours. This duration is typically sufficient to ensure equilibrium is reached. A preliminary kinetic study can be performed to confirm the minimum required time.

-

Sampling: Stop the stirring and allow the excess solid to settle for 1-2 hours. Carefully draw a sample of the clear supernatant into a pre-weighed, gas-tight syringe through a syringe filter. This step is the most critical; any suspended solid will invalidate the result.

-

Sample Analysis (Gravimetric Method): a. Dispense the filtered solution into a pre-weighed, dry vial. b. Immediately seal the vial and record the total mass (vial + solution). c. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature well below the boiling point of DMTC. d. Once all solvent is removed, record the final mass (vial + dry DMTC).

-

Calculation:

-

Mass of solution = (Mass of vial + solution) - (Mass of vial)

-

Mass of DMTC = (Mass of vial + dry DMTC) - (Mass of vial)

-

Mass of solvent = (Mass of solution) - (Mass of DMTC)

-

Solubility ( g/100g solvent) = (Mass of DMTC / Mass of solvent) * 100

-

Practical Implications for Researchers

-

Solvent Selection for Reactions: For homogeneous reactions, choose a solvent with high coordinating ability like THF or acetone to ensure complete dissolution of DMTC.[2] For reactions where DMTC is a catalyst, even moderate solubility in a solvent like dichloromethane may be sufficient.[2]

-

Purification and Recrystallization: A solvent system where DMTC is highly soluble at elevated temperatures but poorly soluble at low temperatures is ideal for recrystallization. A mixed solvent system (e.g., THF with an anti-solvent like hexane) can be effective for inducing precipitation of the purified product.

-

Handling and Storage: Due to its moisture sensitivity, DMTC should be stored in a tightly sealed container under an inert atmosphere, preferably in a desiccator or glovebox.[2] Use anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) for all manipulations.

Conclusion

The solubility of dimethyltin dichloride in organic solvents is a multifaceted characteristic primarily dictated by the powerful Lewis acid-base interactions between the electron-deficient tin center and electron-donating solvent molecules. While polarity plays a secondary role, the coordinating ability of the solvent is the most reliable predictor of solubility. Coordinating solvents like alcohols, ketones, and ethers are excellent choices for dissolving DMTC, whereas non-coordinating hydrocarbons are poor solvents. A rigorous experimental methodology, accounting for the compound's acute moisture sensitivity, is essential for obtaining accurate and reproducible solubility data, which is fundamental to the safe and effective application of this important organometallic compound in research and industry.

References

- Li, W., Wang, J., Ma, X., Ding, Y., & Yang, Z. (2018). Measurement and correlation of the solubility of tin compounds and β-diketimine in selected solvents. Journal of Molecular Liquids, 272, 984-991. [Link]

- BuyersGuideChem. (n.d.). Dimethyltin dichloride | 753-73-1.

- PubChem. (n.d.). Dimethyltin dichloride. National Center for Biotechnology Information.

- Thermo Scientific Alfa Aesar. (n.d.). Dimethyltin dichloride 2 g.

- Ereztech. (n.d.). Dimethyltin dichloride | Dichlorodimethylstannane | C2H6Cl2Sn.

- Cameron, M., Gowenlock, B. G., Parish, R. V., & Vasapollo, G. (1994). Coordination complexes of dimethyltin dichloride with C-nitroso compounds. Journal of Organometallic Chemistry, 465(1-2), 161-166. [Link]

- Rochow, E. G., & Tobias, R. S. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 3(5), 677-681. [Link]

- Papadakis, H., Christofides, A., Jeffery, J. C., & Bakas, T. (1999). PREPARATION AND SPECTROSCOPIC STUDY OF 1:2 ADDUCTS OF DIMETHYLTIN(IV)DICHLORIDE WITH AROMATIC N-OXIDES.

Sources

Navigating the Labyrinth of Organometallic Fragmentation: An In-Depth Technical Guide to the Mass Spectrometry of Dimethyltin(2+) Dichloride

For researchers, scientists, and drug development professionals engaged in the intricate world of metallodrugs and environmental analysis, the ability to unequivocally identify and characterize organometallic species is paramount. Dimethyltin(2+) dichloride ((CH₃)₂SnCl₂), a compound of significant industrial and toxicological interest, presents a unique analytical challenge. This technical guide provides a deep dive into the core principles and practical applications of mass spectrometry for the structural elucidation of this organotin compound, moving beyond rote protocols to explain the "why" behind the "how."

Introduction: The Analytical Imperative for Organotin Speciation

Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, have found widespread use as PVC stabilizers, catalysts, and biocides.[1] However, their utility is shadowed by their toxicity, which is highly dependent on the number and nature of the organic substituents.[1] Dimethyltin dichloride is a key intermediate and a degradation product of other organotins, making its sensitive and specific detection crucial for both quality control in industrial processes and for monitoring its environmental fate and toxicological impact.[1] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for this purpose. This guide will focus on the fragmentation behavior of this compound, primarily under Electrospray Ionization (ESI) conditions, to provide a robust framework for its analysis.

The Genesis of a Gas-Phase Ion: Ionization of Dimethyltin Dichloride

The journey from a solution-phase molecule to a gas-phase ion amenable to mass analysis is the critical first step. For organometallic compounds like dimethyltin dichloride, which possess a degree of polarity and can be prone to thermal degradation, ESI is a particularly well-suited soft ionization technique.[2][3]

In a typical ESI experiment, a solution of the analyte is introduced into the mass spectrometer's ion source through a heated capillary. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

For dimethyltin dichloride, the ionization process in the positive ion mode is not as straightforward as simple protonation. Due to the lability of the tin-chloride bonds, the most commonly observed species in the ESI source is the dimethyltin monochloride cation, [(CH₃)₂SnCl]⁺ .[4] This occurs through the loss of a chloride ion. The formation of this cation is a key event, as it serves as the precursor ion for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).

It is also plausible, depending on the solvent system, to observe solvent adducts.[2] For instance, in a methanol (MeOH) or acetonitrile (MeCN) based mobile phase, species such as [(CH₃)₂SnCl(MeOH)]⁺ or [(CH₃)₂SnCl(MeCN)]⁺ might be formed. However, these adducts are often weakly bound and may readily lose the solvent molecule in the gas phase or upon collisional activation.

Deconstructing the Ion: Mass Spectrometry Fragmentation of this compound

Understanding the fragmentation pattern of the [(CH₃)₂SnCl]⁺ ion is the cornerstone of developing a robust and specific analytical method. Collision-Induced Dissociation (CID) is the most common technique used to induce fragmentation in tandem mass spectrometry. In this process, the precursor ion is isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to an increase in its internal energy and subsequent bond cleavage.

The fragmentation of the dimethyltin monochloride cation, [(CH₃)₂SnCl]⁺, proceeds through a cascade of neutral losses, providing a characteristic fingerprint for its identification.

Proposed Fragmentation Pathway

Based on the principles of organometallic chemistry and supported by fragmentation data from related organotin compounds, the following fragmentation pathway for [(CH₃)₂SnCl]⁺ is proposed:

-

Initial Precursor Ion: The primary ion generated in the ESI source is [(CH₃)₂SnCl]⁺ . The isotopic pattern of tin (with its multiple isotopes) and chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum, serving as a crucial confirmation of the ion's elemental composition.

-

Loss of a Methyl Radical: The initial and most facile fragmentation step is the homolytic cleavage of a tin-carbon bond, resulting in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This leads to the formation of the [CH₃SnCl]⁺ fragment ion. This is a common fragmentation pathway for organometallic compounds.[5]

-

Subsequent Neutral Losses: The [CH₃SnCl]⁺ ion can undergo further fragmentation through several pathways:

-

Loss of HCl: A subsequent neutral loss of hydrogen chloride (HCl), with a mass of 36 Da, can occur to form the [CH₃Sn]⁺ ion.

-

Loss of Methane: Alternatively, the [CH₃SnCl]⁺ ion can lose a molecule of methane (CH₄), with a mass of 16 Da, to yield the [SnCl]⁺ ion.

-

Loss of a Chlorine Radical: The loss of a chlorine radical (•Cl) from [CH₃SnCl]⁺ would result in the formation of [CH₃Sn]²⁺ , a doubly charged ion.

-

The relative abundance of these fragment ions will depend on the collision energy applied during the CID process. Higher collision energies will favor more extensive fragmentation.

Table 1: Summary of Key Ions and Fragments in the ESI-MS/MS of Dimethyltin Dichloride

| Ion/Fragment | Proposed Structure | Nominal m/z (for ¹²⁰Sn, ³⁵Cl) | Key Neutral Loss |

| Precursor Ion | [(CH₃)₂¹²⁰Sn³⁵Cl]⁺ | 185 | - |

| Fragment Ion 1 | [CH₃¹²⁰Sn³⁵Cl]⁺ | 170 | •CH₃ (15 Da) |

| Fragment Ion 2 | [CH₃¹²⁰Sn]⁺ | 135 | HCl (36 Da) from m/z 170 |

| Fragment Ion 3 | [¹²⁰Sn³⁵Cl]⁺ | 155 | CH₄ (16 Da) from m/z 170 |

Note: The m/z values are nominal and will be observed as a characteristic isotopic pattern in a high-resolution mass spectrometer.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be effectively visualized using a diagram.

Caption: Proposed ESI-MS/MS fragmentation pathway of the dimethyltin monochloride cation.

From Theory to Practice: Experimental Protocols

A scientifically sound understanding of fragmentation must be paired with a robust and reproducible experimental protocol. The following provides a detailed methodology for the analysis of dimethyltin dichloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Given the potential for dimethyltin dichloride to be present in complex matrices such as environmental samples or biological tissues, a reliable extraction and clean-up procedure is essential. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a suitable starting point.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated dimethyltin dichloride) to correct for matrix effects and variations in extraction efficiency.

-

Extraction: Add 10 mL of acidified water (e.g., 0.1% formic acid) and 10 mL of acetonitrile. Vortex vigorously for 1 minute. The acidification helps to stabilize the organotin compounds.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters must be optimized for the specific analyte and instrument.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of organotin compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to achieve good separation.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument, or full scan and data-dependent MS/MS for qualitative analysis on a high-resolution instrument.

-

MRM Transitions (for quantification):

-

Primary: m/z 185 → 170 (for ¹²⁰Sn, ³⁵Cl)

-

Confirmatory: m/z 185 → 135 (for ¹²⁰Sn, ³⁵Cl)

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the precursor ion.

-

Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.

Experimental Workflow Visualization

Caption: A generalized workflow for the analysis of dimethyltin dichloride.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound, while presenting certain organometallic-specific challenges, can be approached systematically and with a high degree of confidence. By understanding the principles of its ionization in an ESI source and the logical cascade of its fragmentation upon collision-induced dissociation, researchers can develop highly specific and sensitive analytical methods. The formation of the [(CH₃)₂SnCl]⁺ precursor ion and its subsequent fragmentation through the loss of a methyl radical and other neutral species provides a unique and reliable signature for its identification and quantification. This in-depth guide, combining theoretical understanding with practical, field-proven protocols, serves as a valuable resource for scientists and professionals dedicated to the precise and accurate characterization of this important organotin compound.

References

- Jirásko, R., Holčapek, M., Kolářová, L., & Basu Baul, T. S. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry, 42(7), 918-928. [Link]

- World Health Organization. (1990). Tin and Organotin Compounds: A Preliminary Review. Environmental Health Criteria 15. [Link]

- McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(7), 575-586. [Link]

- Banoub, J. H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Rapid Communications in Mass Spectrometry, 18(1), 103-110. [Link]

- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12955, Dimethyltin dichloride.

- Carroll, F. A. (2010). Perspectives on structure and mechanism in organic chemistry. John Wiley & Sons.

- NIST. (n.d.). Dimethyltin dichloride. In NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

- 1. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. | Semantic Scholar [semanticscholar.org]

- 2. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

infrared spectroscopy of dimethyltin(2+) dichloride

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyltin(IV) Dichloride

Authored by: A Senior Application Scientist

Introduction

Organotin compounds, characterized by at least one tin-carbon bond, represent a diverse class of organometallic substances with a rich history beginning with Edward Frankland's synthesis of diethyltin diiodide in 1849.[1][2] These compounds, with tin typically in the +4 oxidation state, have found applications as PVC stabilizers, catalysts, and precursors for other organometallic syntheses.[3][4] Dimethyltin(IV) dichloride, (CH₃)₂SnCl₂, is a foundational compound in this family, serving as a key intermediate.[3][4]

The characterization of organometallic compounds relies on a suite of analytical techniques, among which infrared (IR) spectroscopy holds a pivotal role.[5][6] IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that is directly correlated to the functional groups and overall molecular structure.[7] For a compound like dimethyltin(IV) dichloride, IR spectroscopy is indispensable for confirming the presence of methyl-tin linkages, elucidating the nature of the tin-chlorine bonds, and gaining insights into the coordination environment of the central tin atom.

This guide provides a comprehensive technical overview of the infrared spectroscopy of dimethyltin(IV) dichloride. It is designed for researchers and drug development professionals, moving from the theoretical underpinnings of its vibrational modes to practical experimental protocols and detailed spectral analysis. The narrative emphasizes the causal links between molecular structure, experimental choices, and the resultant spectral data, ensuring a robust and self-validating understanding of the topic.

Molecular Structure and Theoretical Vibrational Modes

The interpretation of an infrared spectrum begins with an understanding of the molecule's structure. In the solid state, dimethyltin(IV) dichloride does not exist as a simple, isolated tetrahedral molecule. Instead, crystal structure analysis reveals intermolecular associations where chlorine atoms from neighboring molecules coordinate to the tin atom of another, resulting in a distorted octahedral environment around the tin center.[8] This association is a critical factor influencing the vibrational frequencies observed in the IR spectrum.

The (CH₃)₂SnCl₂ molecule, with its 9 atoms, has (3N-6) = 21 fundamental vibrational modes. These can be categorized based on the bonds and groups present:

-

Methyl Group Vibrations: The two methyl groups give rise to characteristic C-H stretching, bending (scissoring), and rocking modes.[9][10]

-

Tin-Carbon (Sn-C) Vibrations: The stretching of the Sn-C bonds is particularly diagnostic. Due to the C-Sn-C arrangement, both asymmetric (νₐₛ) and symmetric (νₛ) stretching modes are expected.

-

Tin-Chlorine (Sn-Cl) Vibrations: Similarly, asymmetric and symmetric Sn-Cl stretching modes will be present. The frequencies of these vibrations are highly sensitive to the coordination number and geometry around the tin atom.[11]

The diagram below illustrates the basic connectivity of the dimethyltin(IV) dichloride monomer.

Caption: Molecular structure of a dimethyltin(IV) dichloride monomer.

Experimental Protocol: Acquiring the Infrared Spectrum

Given that dimethyltin(IV) dichloride is a solid at room temperature and is sensitive to moisture, proper sample preparation is crucial for obtaining a high-quality, artifact-free infrared spectrum.[12][13] The primary goal of the preparation is to reduce the particle size of the solid to minimize scattering of the infrared radiation and to disperse it in an IR-transparent medium.[14]

Recommended Method: Potassium Bromide (KBr) Pellet

This technique involves mixing a small amount of the solid sample with finely ground, dry potassium bromide (KBr) and pressing the mixture into a transparent pellet. KBr is ideal because it is transparent to IR radiation over a wide wavenumber range (typically 4000 to 400 cm⁻¹).

Step-by-Step Protocol:

-

Drying: Gently dry the dimethyltin(IV) dichloride sample in a desiccator or under vacuum to remove any adsorbed water. Ensure the KBr powder is also thoroughly dry (oven-drying is recommended).

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the dimethyltin(IV) dichloride sample with about 100-200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous mixture. Causality: This step is critical to reduce particle size below the wavelength of the incident IR radiation, which minimizes light scattering and produces sharp, well-defined absorption bands.[14]

-

Pellet Pressing: Transfer the ground mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, ensuring an adequate number of scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted by the instrument software.

Alternative Method: Nujol Mull